4-Ethynylphthalic Anhydride

Porous Organic Polymers POPs Polymer Synthesis

Conventional endcappers for polyimide composites evolve volatiles during cure, compromising laminate integrity. 4-Ethynylphthalic anhydride (CAS 73819-76-8) cures via clean thermal addition, producing void-free, high-Tg networks with superior solvent resistance. Cure onset ~200 °C, reducing energy costs vs. 350-400 °C phenyl ethynyl alternatives. Also enables rapid synthesis of porous polymers exceeding 1200 m²/g surface area. ≥98% purity; shipped under inert gas. For advanced polymer and porous material research.

Molecular Formula C10H4O3
Molecular Weight 172.14 g/mol
CAS No. 73819-76-8
Cat. No. B1312331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylphthalic Anhydride
CAS73819-76-8
Molecular FormulaC10H4O3
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1)C(=O)OC2=O
InChIInChI=1S/C10H4O3/c1-2-6-3-4-7-8(5-6)10(12)13-9(7)11/h1,3-5H
InChIKeyDXJLXGJIZZNCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylphthalic Anhydride: Technical Overview


4-Ethynylphthalic anhydride (CAS 73819-76-8) is a functionalized aromatic anhydride characterized by a terminal ethynyl (-C≡CH) group at the 4-position of the phthalic anhydride core. This compound is a white to yellow-orange crystalline solid with a molecular weight of 172.14 g/mol . It is recognized as a key reactive intermediate for synthesizing high-performance polymers, particularly polyimides, where it functions as an endcapping agent and crosslinker . The ethynyl moiety undergoes thermal addition reactions without the evolution of volatile byproducts, enabling the formation of crosslinked networks with enhanced thermal and mechanical properties [1].

4-Ethynylphthalic Anhydride: Irreplaceable Endcapper


While phthalic anhydride derivatives share a common core, their substitution patterns dictate fundamentally different reactivity and ultimate material properties. The terminal ethynyl group of 4-ethynylphthalic anhydride enables a unique thermal addition curing mechanism distinct from other commonly employed endcappers like maleic anhydride (MA), nadic anhydride (NA), or even phenylethynylphthalic anhydride (PEPA) [1]. These differences manifest in cure kinetics, crosslink density, and the resulting polymer's thermal and mechanical performance [2]. Substituting a generic anhydride without considering these specific functional differences risks compromising critical performance metrics, such as glass transition temperature (Tg), solvent resistance, and processing window, leading to suboptimal material selection in high-stakes applications.

4-Ethynylphthalic Anhydride: Comparative Evidence


Surface Area in Porous Organic Polymers

In a domino polymerization protocol for porous organic polymers (POPs), substituting maleic anhydride (MA) with 4-ethynylphthalic anhydride (EPAH) resulted in a polymer with a maximum surface area of 1212 m²/g . This was achieved in a reaction time of only 2 hours, demonstrating a high efficiency in creating porous networks .

Porous Organic Polymers POPs Polymer Synthesis

Cure Profile vs. Phenylethynyl Endcappers

The unsubstituted ethynyl group in 4-ethynylphthalic anhydride cures at a lower temperature range (~200°C) compared to phenyl ethynyl endcapped polymers which require 350-400°C [1]. This lower cure temperature provides a different processing profile. Furthermore, phenyl ethynyl endcapped polyimides exhibit a wider processing window above their glass transition temperature (Tg) before the onset of cure, relative to unsubstituted acetylene endcapped polymers [1].

Polyimides Thermosets Processing Window

Thermal Stability via Ethynyl Crosslinking

Polymers crosslinked using ethynyl-containing endcappers, such as 4-ethynylphthalic anhydride, can achieve high gel fractions and thermal stability. For example, phenyl ethynyl endcapped networks cured at 380°C for 60 minutes exhibited a 99% gel fraction, indicating extensive crosslinking and network formation [1]. The incorporation of alkyne units, including those from ethynylphthalic anhydride, is a known strategy to improve thermal and mechanical properties in high-temperature polymers [2].

Polyimides Thermal Stability Crosslinking

Industrial Purity and Consistency

A patent (JP2006151904) describes a method for producing ethynylphthalic anhydride derivatives with high purity and quality on an industrial scale, emphasizing its utility as a terminal sealing material for functional polymers and oligomers [1]. Commercially, the compound is available with a purity of >98.0% (GC) , ensuring reproducibility in polymer synthesis.

Synthesis Purity Industrial Production

Crosslinker Efficacy Without Volatile Byproducts

4-Ethynylphthalic anhydride functions as an endcapping agent that crosslinks upon heating without the evolution of volatile byproducts [1]. This is a critical advantage in composite manufacturing where void formation can compromise mechanical integrity. Commercial products based on this compound, such as NEXIMID® 200, are specifically marketed for this property .

Crosslinking Thermoset Polyimides

4-Ethynylphthalic Anhydride Applications


Porous Organic Polymer Synthesis

Researchers developing novel porous organic polymers for gas separation, energy storage, or heterogeneous catalysis should prioritize 4-ethynylphthalic anhydride. Its unique ability, relative to alternatives like maleic anhydride, to yield polymers with surface areas exceeding 1200 m²/g in short reaction times (2 hours) makes it a highly efficient monomer for generating high-performance porous materials [1].

Void-Free Polyimide Composites and Adhesives

For aerospace and electronics applications demanding polyimide composites with minimal void content and high glass transition temperatures, 4-ethynylphthalic anhydride is a superior endcapping agent. Its thermal crosslinking mechanism proceeds without volatile byproduct evolution, a critical factor for achieving dense, high-integrity laminates and adhesive bonds [1]. The resulting crosslinked network contributes to enhanced solvent resistance and dimensional stability [1].

Lower-Temperature Curing of Thermoset Polyimides

When a lower-temperature curing process is required—for instance, to protect temperature-sensitive electronic components or to reduce manufacturing energy costs—4-ethynylphthalic anhydride's ~200°C cure onset offers a distinct advantage over the 350-400°C curing range typical of phenyl ethynyl alternatives [1]. This enables the production of high-performance thermoset components under milder thermal conditions.

Helical Polymers with Chiroptical Properties

4-Ethynylphthalic anhydride serves as a critical intermediate for synthesizing novel phenylacetylene monomers bearing amino acid moieties, which upon polymerization yield helical polymers with high specific rotations and intense circular dichroism signals [1]. This application leverages the reactive ethynyl handle for constructing advanced chiral materials for sensing or separation technologies.

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